(1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one
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Overview
Description
(1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is often studied for its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, the reaction typically involves the use of 3-methoxybenzaldehyde and acetone under basic conditions, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Nitro or halogenated derivatives on the aromatic rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets. For instance, its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting specific enzymes involved in cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: Similar structure but with methoxy groups at different positions on the aromatic rings.
Uniqueness
(1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one is unique due to the specific positioning of the methoxy groups on the aromatic rings, which can influence its reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its analogs, potentially resulting in unique therapeutic effects.
Properties
CAS No. |
458533-66-9 |
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Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O3/c1-21-18-7-3-5-15(13-18)9-11-17(20)12-10-16-6-4-8-19(14-16)22-2/h3-14H,1-2H3/b11-9+,12-10+ |
InChI Key |
GAEBYZAZSWAJBT-WGDLNXRISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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